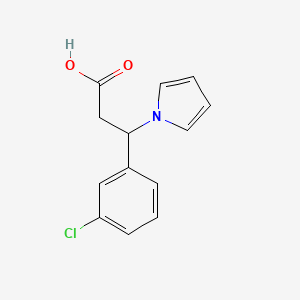
3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, also known as 3CPP, is an organic compound that has been studied for its potential applications in pharmaceuticals, materials science, and biochemistry. 3CPP is a chiral compound, which means it has two enantiomers (mirror images of each other) that can be separated and used as different products. The two enantiomers of 3CPP are (R)-3CPP and (S)-3CPP. 3CPP has been studied for its ability to act as a chiral auxiliaries, which can be used to synthesize other chiral compounds. It has also been studied for its potential applications in materials science and biochemistry.
作用机制
The mechanism of action of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is not well understood. However, it is known that 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can interact with certain enzymes, such as chymotrypsin and trypsin. It is believed that 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid binds to the active site of these enzymes, which can then alter the activity of the enzyme and affect the metabolism of the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid have not been extensively studied. However, it is known that 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can interact with certain enzymes, such as chymotrypsin and trypsin, which can affect the metabolism of the substrate. It is also known that 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can act as a corrosion inhibitor and as a flame retardant.
实验室实验的优点和局限性
The advantages of using 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid in lab experiments include its availability, low cost, and ease of synthesis. 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is a commercially available compound, and it can be easily synthesized in the lab using a variety of methods. Additionally, 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is relatively inexpensive and can be purchased from chemical suppliers. The main limitation of using 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid in lab experiments is that it is a chiral compound, which means that the two enantiomers must be separated before use.
未来方向
The potential applications of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid are still being explored. Future research could focus on the mechanism of action of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid and how it interacts with enzymes. Additionally, further research could be conducted on the biochemical and physiological effects of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, as well as its potential applications in materials science and pharmaceuticals. Finally, further research could be conducted on the synthesis of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid and the separation of its two enantiomers.
合成方法
3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can be synthesized through a variety of methods, including condensation reactions, oxidation reactions, and aldol reactions. The most common method for synthesizing 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is a condensation reaction between 3-chlorophenol and 1-pyrrolidinecarboxylic acid. This reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds in an aqueous medium at a temperature of 80-100°C. The reaction yields a mixture of the two enantiomers of 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, (R)-3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid and (S)-3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, which can be separated and used as different products.
科学研究应用
3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid has been studied for its potential applications in pharmaceuticals, materials science, and biochemistry. In pharmaceuticals, 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can be used as a chiral auxiliaries to synthesize other chiral compounds. In materials science, 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid has been studied for its potential use as a corrosion inhibitor and as a flame retardant. In biochemistry, 3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid has been studied for its ability to interact with enzymes, which could have implications for drug design and development.
属性
IUPAC Name |
3-(3-chlorophenyl)-3-pyrrol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-11-5-3-4-10(8-11)12(9-13(16)17)15-6-1-2-7-15/h1-8,12H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPORQUVYWUVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


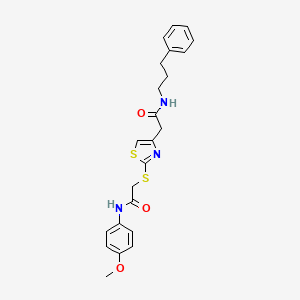

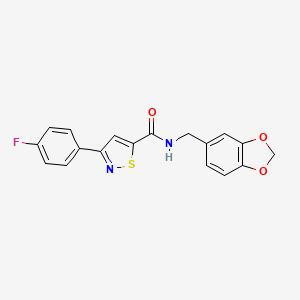

![5-bromo-2-chloro-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyridine-3-sulfonamide](/img/structure/B2911480.png)

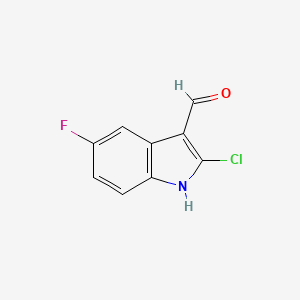
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2911489.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol](/img/structure/B2911490.png)
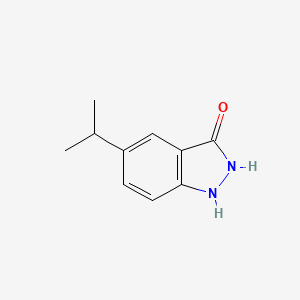
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2911492.png)
![2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2911493.png)
